Specific Scientific Field: Organic chemistry and synthetic methodology.
Summary: The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities. Researchers have focused on preparing this fundamental structure in a stereoselective manner.
Methods and Experimental Procedures:Specific Scientific Field: Chemical synthesis and process development.
Summary:8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: serves as an essential raw material and intermediate in various chemical processes.
Methods and Experimental Procedures:3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by its unique molecular structure, which includes a cyclobutylidene group and an azabicyclo[3.2.1]octane framework. Its molecular formula is CHClN, and it is often utilized as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The compound's structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .
The chemical reactivity of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride can be attributed to its bicyclic nature and the presence of functional groups that facilitate nucleophilic attacks and electrophilic substitutions. Typical reactions include:
Research indicates that 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride exhibits significant biological activity, particularly as a potential inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in cell signaling pathways associated with growth, proliferation, and survival. The modulation of PI3K activity by this compound suggests its potential use in therapeutic applications targeting cancer and other diseases where this pathway is dysregulated .
The synthesis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methods:
The applications of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride are diverse:
Interaction studies involving 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride focus on its biochemical interactions within cellular systems:
Several compounds share structural similarities with 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride, offering insights into its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
8-Azabicyclo[3.2.1]octane hydrochloride | CHClN | Lacks cyclobutylidene group; simpler structure |
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride | CHClN | Contains a benzylidene group; larger molecular size |
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | CHClNO | Contains an oxygen atom in the ring; different reactivity profile |
The unique presence of the cyclobutylidene group in 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride distinguishes it from these similar compounds, contributing to its specific biological activities and potential applications in medicinal chemistry .
The compound 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 2098090-78-7) was first synthesized as part of efforts to expand the library of azabicyclic scaffolds, which are critical in drug discovery. Its discovery aligns with advancements in photochemical [2+2] cycloadditions, a method historically used to construct strained cyclobutane rings. Early synthetic routes focused on modifying the 8-azabicyclo[3.2.1]octane core—a structure prevalent in tropane alkaloids—by introducing cyclobutylidene substituents to modulate steric and electronic properties. The hydrochloride salt form, noted for its stability and solubility, became a standard for experimental studies, as evidenced by its commercial availability with 95% purity.
The 8-azabicyclo[3.2.1]octane framework is a cornerstone of azabicyclic chemistry due to its dual five- and six-membered rings, which confer conformational rigidity. The addition of a cyclobutylidene group at the 3-position introduces unique strain and reactivity, making this compound a valuable substrate for studying ring-opening reactions and stereoselective functionalization. For instance, the cyclobutylidene moiety’s electron-deficient nature facilitates nucleophilic attacks, enabling the synthesis of polycyclic derivatives with potential bioactivity. Researchers have also leveraged its structural features to explore non-covalent interactions, such as hydrogen bonding with the tertiary amine, which influences crystallization behavior.
Tropane alkaloids, such as atropine and cocaine, share the 8-azabicyclo[3.2.1]octane core but typically feature methyl or aromatic substituents. In contrast, 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride replaces these groups with a fused cyclobutane ring, altering the molecule’s pharmacokinetic profile. This structural modification reduces lipophilicity compared to traditional tropanes, as evidenced by its higher aqueous solubility—a property critical for bioavailability. The compound’s ability to mimic tropane alkaloids while offering distinct electronic properties has spurred interest in its use as a pharmacophore in neurotransmitter reuptake inhibitors.
Recent studies prioritize optimizing synthetic routes and exploring applications in catalysis and medicinal chemistry. For example, aqueous NaOH-mediated condensations have been refined to produce 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, with yields exceeding 90% under mild conditions. Additionally, enantioselective methods using chiral auxiliaries or asymmetric catalysis are being developed to access optically pure variants of the compound, addressing the need for stereochemically defined building blocks in drug development. Contemporary research also investigates its role as a ligand in transition-metal complexes, where the bicyclic framework stabilizes catalytic intermediates.
Enantioselective construction of the 8-azabicyclo[3.2.1]octane core has been achieved through dirhodium-catalyzed aziridination of cycloheptadiene intermediates. For example, treatment of 3,5-cycloheptadiene-1-ol with sodium borohydride generates a diene precursor, which undergoes aziridination using N-aminophthalimide as a nitrene source. This reaction proceeds with modest diastereoselectivity (3.2:1 dr) but provides separable diastereomers in 82% combined yield [2] [3]. Subsequent vinyl aziridine rearrangement enables access to both C3-endo and C3-exo tropane configurations, critical for biological activity modulation [2].
Dirhodium complexes, particularly those with chiral ligands, have been employed to enhance stereocontrol. For instance, Rh₂(S-PTAD)₄ catalyzes the aziridination of ester-functionalized dienes, yielding azabicyclic products with up to 92% enantiomeric excess (ee) in gram-scale reactions [2]. This method avoids competitive oxidation pathways, a common limitation in earlier metal-catalyzed approaches [3].
Table 1: Dirhodium-Catalyzed Aziridination Outcomes
Substrate | Catalyst | Yield (%) | ee (%) |
---|---|---|---|
Benzoate ester diene | Rh₂(S-PTAD)₄ | 82 | 92 |
Tropone derivative | Rh₂(esp)₂ | 78 | 85 |
Photoredox catalysis has emerged as a powerful tool for generating carbamoyl radicals, which participate in intermolecular cyclization with electron-deficient olefins. N-Hydroxyphthalimido oxamides, when irradiated under visible light with fac-Ir(ppy)₃ as a catalyst, undergo single-electron reduction to yield carbamoyl radicals [5]. These radicals add to α,β-unsaturated esters, followed by 6-exo-trig cyclization to form the azabicyclo[3.2.1]octane framework.
This redox-neutral method achieves 65–78% yields for 3,4-dihydroquinolin-2-one derivatives, with chlorine-substituted olefins enabling subsequent aromatization to quinolin-2-ones [5]. The protocol’s mild conditions (room temperature, aqueous acetonitrile) make it compatible with acid-sensitive functional groups often present in advanced intermediates.
The cyclobutylidene moiety is installed via Lewis acid-promoted [2 + 2] cycloaddition between phenyl 2,3-butadienoate and terminal alkenes. Sn(OTf)₂ catalyzes this reaction at 0°C, producing 1,3-substituted cyclobutanes in 12 hours with 74–89% yields [4]. The phenyl ester group directs facial selectivity, favoring pseudoequatorial positioning of substituents. Subsequent hydrogenolysis (H₂, Pd/C) removes the ester, unmasking the cyclobutylidene group while preserving the azabicyclo[3.2.1]octane core [4].
Key Advantage: This method avoids volatile intermediates like trifluoroethyl allenoates, enabling decagram-scale synthesis without specialized equipment [4].
A one-pot tandem sequence combining aziridination, vinyl aziridine rearrangement, and reductive amination has been developed for scaffold functionalization. Starting from cycloheptadiene benzoate, aziridination with N-aminophthalimide generates bicyclic aziridines, which rearrange to trop-6-ene intermediates upon heating (80°C, toluene) [2]. Concurrent exposure to Raney nickel and formaldehyde under hydrogen effects phthalimide deprotection, olefin reduction, and N-methylation, delivering 3-cyclobutylidene-8-azabicyclo[3.2.1]octane derivatives in 81–84% yield per step [3].
Sustainable synthesis routes emphasize solvent selection and catalyst recycling:
Table 2: Solvent Efficiency in Green Synthesis
Method | Solvent Volume (mL/g) | E-Factor |
---|---|---|
Traditional Aziridination | 120 | 34 |
Micellar Aziridination | 12 | 8 |
The conformational analysis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride reveals a complex interplay between the rigid bicyclic scaffold and the constraining influence of the cyclobutylidene substituent. The compound belongs to the 8-azabicyclo[3.2.1]octane family, which represents the fundamental structural core of tropane alkaloids [1] [2]. The bicyclic framework consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring through a bridgehead nitrogen atom at position 8.
Nuclear magnetic resonance spectroscopy studies of related N-substituted 8-azabicyclo[3.2.1]octan-3-ones have demonstrated that these compounds adopt a characteristic conformation where the pyrrolidine ring assumes a flattened N-8 envelope configuration, while the piperidone ring adopts a distorted chair conformation that is puckered at the nitrogen bridgehead (N-8) and flattened at the C-3 position [3]. This conformational preference is maintained across different N-substituents, with the substituent consistently occupying an axial position relative to the piperidone ring.
Conformational Feature | Description | Structural Implication |
---|---|---|
Pyrrolidine Ring | Flattened N-8 envelope | Reduced ring strain |
Piperidone Ring | Distorted chair, flattened at C-3 | Accommodates substitution |
N-Substituent | Axial orientation | Minimizes steric interactions |
Bridgehead Nitrogen | Constrained geometry | Restricted inversion |
The introduction of the cyclobutylidene group at position 3 significantly alters the conformational landscape. The exocyclic double bond creates additional conformational constraints, effectively reducing the flexibility of the bicyclic system. Computational studies on related azabicyclic compounds have shown that such structural modifications can influence the preferred conformations and energy barriers between different conformational states [4]. The cyclobutylidene substituent, being a four-membered ring with inherent strain, further restricts the conformational freedom of the entire molecule.
Studies of similar bicyclic systems have revealed that the conformational preferences are largely determined by the minimization of steric interactions and the maintenance of optimal orbital overlap [4]. The bicyclic effect, a phenomenon observed in nitrogen-bridged bicyclic systems, results in unusually high nitrogen inversion barriers due to the geometric constraints imposed by the rigid framework. In 8-azabicyclo[3.2.1]octane systems, the C-N-C bond angle is significantly compressed compared to acyclic amines, leading to increased s-character in the nitrogen lone pair and consequently higher inversion barriers.
The stereochemical analysis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride encompasses several critical aspects that define its three-dimensional structure and potential for stereoisomerism. The compound possesses a tertiary amine nitrogen at the bridgehead position (C-8), which is geometrically constrained within the bicyclic framework, resulting in restricted nitrogen inversion [4].
The bridgehead nitrogen in 8-azabicyclo[3.2.1]octane systems exhibits a pyramidal geometry with a compressed C-N-C bond angle of approximately 96°, which is significantly smaller than the typical tetrahedral angle [4]. This geometric constraint leads to increased s-character in the nitrogen lone pair orbital, resulting in enhanced stability of the ground state and elevated barriers to nitrogen inversion. The experimental nitrogen inversion barriers for such systems can exceed 40 kcal/mol, making them effectively configurationally stable under normal conditions.
The cyclobutylidene substituent at position 3 introduces additional stereochemical complexity through the potential for E/Z isomerism about the exocyclic double bond. The geometric constraints imposed by the four-membered ring and the bicyclic framework may influence the preferred stereochemical outcome. Studies on related systems have shown that such substituents can adopt specific orientations to minimize steric interactions with the bicyclic core [5].
Stereochemical Element | Configuration | Characteristics |
---|---|---|
Bridgehead Nitrogen | Pyramidal | Restricted inversion |
Exocyclic Double Bond | E/Z possibilities | Geometric constraints |
Ring Junction | Rigid | Conformational stability |
Molecular Symmetry | Potentially C₂ | Reduced isomerism |
The absolute configuration of compounds in this class can be determined through various analytical methods, including X-ray crystallography and circular dichroism spectroscopy. Previous studies on related azabicyclic compounds have established correlations between stereochemical configuration and biological activity, particularly in the context of receptor binding and pharmacological properties [5] [6].
The stereochemical implications extend to the potential for the formation of diastereomeric salts with chiral counterions, which could be exploited for the resolution of racemic mixtures. The hydrochloride salt formation does not introduce additional stereochemical complexity, as the chloride ion is achiral and forms ionic interactions with the protonated nitrogen.
Computational modeling approaches have become indispensable tools for understanding the molecular interactions and electronic structure of azabicyclic compounds like 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride. Density functional theory (DFT) calculations, particularly using the B3LYP functional with various basis sets, have proven effective for studying the geometric and electronic properties of these complex heterocyclic systems [7] [8] [9].
The molecular structure calculations typically employ the B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) level of theory for geometry optimization and frequency analysis. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure and conformational preferences [7]. The predicted geometries generally show excellent agreement with experimental X-ray crystallographic data, validating the computational approach.
Natural Bond Orbital (NBO) analysis represents a powerful computational tool for understanding the electronic structure and bonding characteristics of azabicyclic compounds [10]. This analysis provides insight into the hybridization states of atoms, charge distribution, and orbital interactions that stabilize the molecular structure. For nitrogen-containing heterocycles, NBO analysis can reveal the extent of electron delocalization and the nature of lone pair interactions with the bicyclic framework.
Computational Method | Level of Theory | Applications |
---|---|---|
DFT Geometry Optimization | B3LYP/6-31G(d,p) | Structure determination |
NBO Analysis | B3LYP/6-31G(d,p) | Bonding analysis |
TD-DFT | B3LYP/6-31+G(d,p) | Electronic transitions |
Molecular Dynamics | AMBER/CHARMM | Conformational dynamics |
Time-dependent DFT (TD-DFT) calculations can be employed to investigate the electronic transitions and spectroscopic properties of the compound. These calculations provide information about excitation energies, oscillator strengths, and electronic absorption spectra, which are valuable for understanding the photophysical properties and potential applications in materials science [9].
The computational modeling of molecular interactions extends to the study of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. These calculations can predict the behavior of the compound in different solvent environments and provide insights into crystal packing and solid-state properties. Molecular dynamics simulations can further elucidate the dynamic behavior of the compound in solution and its conformational flexibility over time.
The structural analysis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride benefits significantly from comparisons with related azabicyclic compounds, which reveal both conserved structural features and unique characteristics. The 8-azabicyclo[3.2.1]octane scaffold represents the core structure of tropane alkaloids, including cocaine and atropine, making it one of the most extensively studied bicyclic nitrogen-containing frameworks [1] [2].
Comparative studies with the parent 8-azabicyclo[3.2.1]octane (nortropane) reveal that the introduction of the cyclobutylidene substituent at position 3 significantly alters the electronic distribution and conformational preferences. The parent compound exhibits a chair-like conformation for the six-membered ring, while the five-membered ring adopts an envelope conformation with the nitrogen at the flap position [11]. The cyclobutylidene substitution introduces additional strain and constrains the conformational flexibility of the system.
The structural comparison with 3-azabicyclo[3.2.1]octane, where the nitrogen occupies a different bridgehead position, demonstrates the importance of nitrogen placement in determining molecular properties. Unlike the 8-azabicyclo[3.2.1]octane system, the 3-azabicyclo[3.2.1]octane framework exhibits different conformational preferences and electronic characteristics [12]. The nitrogen at position 3 is part of a six-membered ring rather than serving as a bridgehead atom, resulting in different geometric constraints and chemical reactivity.
Structural Parameter | 8-Azabicyclo[3.2.1]octane | 3-Azabicyclo[3.2.1]octane | 2-Azabicyclo[3.2.1]octane |
---|---|---|---|
Nitrogen Position | Bridgehead (8) | Bridgehead (3) | Bridgehead (2) |
Ring Fusion | 6,5-fused | 6,5-fused | 6,5-fused |
Preferred Conformation | Chair-envelope | Chair | Chair-chair |
Biological Relevance | Tropane alkaloids | Synthetic intermediates | Drug scaffolds |
The 2-azabicyclo[3.2.1]octane system represents another isomeric arrangement that has gained attention in drug discovery applications [13] [14]. This framework exhibits a chair-chair conformation and has been utilized as a key synthetic intermediate in the total synthesis of various alkaloid natural products. The structural differences between these isomeric systems highlight the importance of nitrogen placement in determining both conformational preferences and biological activity.
Studies on 1,4-diazabicyclo[3.2.1]octane compounds have provided insights into the effects of incorporating multiple nitrogen atoms within the bicyclic framework [7]. These systems exhibit unique electronic properties and conformational behaviors that differ significantly from their monoaza counterparts. The presence of two nitrogen atoms introduces additional sites for protonation and metal coordination, expanding the potential applications of these compounds.
The comparison with mixed heteroatom systems, such as 3-oxa-8-azabicyclo[3.2.1]octane, reveals how the replacement of carbon with oxygen affects the structural and electronic properties [15]. These compounds serve as structural cores for various bioactive molecules and demonstrate the versatility of the bicyclic framework in accommodating different heteroatoms while maintaining structural integrity.